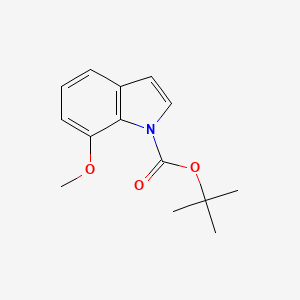
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is an organic compound that features both pyrimidine and benzoic acid moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multi-step organic synthesis. One possible route could involve the initial formation of the pyrimidine ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for cost, efficiency, and safety. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency in the product.
化学反応の分析
Types of Reactions
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinone-like structures.
Reduction: Reduction reactions could target the pyrimidine ring or the benzoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the pyrimidine or benzoic acid rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups to the molecule.
科学的研究の応用
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-4-hydroxy-pyrimidin-6-yl)-benzoic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-salicylic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-phenylacetic acid
Uniqueness
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid may exhibit unique properties due to the specific arrangement of its functional groups, influencing its reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
1263279-45-3 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.211 |
IUPAC名 |
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-3-1-2-4-7(6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChIキー |
HDQQISNAQPUJAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=O)N=C(N2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)

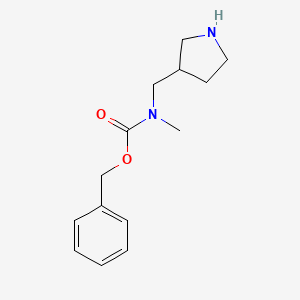


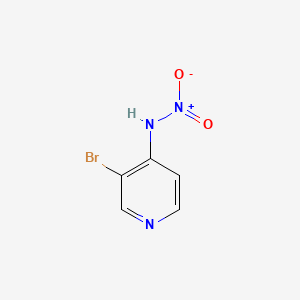

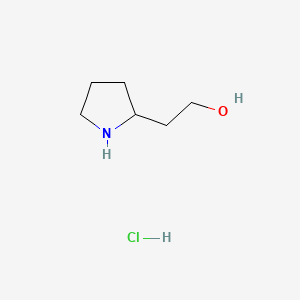
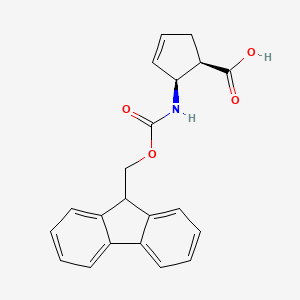
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)


